molecular formula C9H9FO2 B2544231 (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270289-89-8

(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2544231
CAS No.: 1270289-89-8
M. Wt: 168.167
InChI Key: WQHKECFCIGOLGN-MRVPVSSYSA-N
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Description

(4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst.

    Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted benzopyrans, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology:

    Enzyme Inhibition: (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry:

    Chemical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new products.

Comparison with Similar Compounds

  • (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
  • (4R)-8-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
  • (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Uniqueness: The presence of the fluorine atom in (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol distinguishes it from its analogs. Fluorine’s unique properties, such as high electronegativity and small atomic size, contribute to the compound’s enhanced stability, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHKECFCIGOLGN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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